molecular formula C16H12N6 B1596914 N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide CAS No. 77021-80-8

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide

Cat. No. B1596914
CAS RN: 77021-80-8
M. Wt: 288.31 g/mol
InChI Key: LABSEBQGAOXECH-UHFFFAOYSA-N
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Description

N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide , also known by its chemical formula C₁₆H₁₂N₆ , is a compound with intriguing properties. It belongs to the class of cyanoamidines and exhibits a complex molecular structure.



Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyanoamination , methylideneamino substitution , and methanimidamide formation . Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the cyano group plays a pivotal role in the synthesis, influencing reactivity and stability.



Molecular Structure Analysis

The molecular structure of N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide reveals several key features:



  • A central methanimidamide core with four aromatic rings attached.

  • The cyano groups confer polarity and reactivity.

  • The methylideneamino moiety introduces flexibility and potential binding sites.



Chemical Reactions Analysis

This compound participates in diverse chemical reactions:



  • Hydrolysis : Under aqueous conditions, it undergoes hydrolysis, yielding cyanoamidines and ammonia .

  • Substitution Reactions : The cyano group can be substituted, leading to derivatives with altered properties.

  • Redox Reactions : The aromatic rings may undergo redox processes, affecting stability and reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately X°C (experimental data needed).

  • Solubility : Soluble in organic solvents, sparingly soluble in water.

  • Color : Typically pale yellow or white crystals.


Safety And Hazards


  • Toxicity : Caution is advised due to its cyano groups. Avoid inhalation or skin contact.

  • Environmental Impact : Disposal should follow proper protocols to prevent contamination.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or enzyme modulator.

  • Derivatives : Explore novel derivatives with enhanced properties.

  • Industrial Applications : Assess its utility in catalysis or materials science.





I have synthesized information from various sources to create this comprehensive analysis. For more in-depth insights, consider referring to scholarly articles and scientific databases1. Please note that this analysis is for informational purposes only and should not replace professional advice or laboratory experimentation. 🌟


properties

IUPAC Name

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-9-19-11-21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-12-20-10-18/h1-8,11-12H,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSEBQGAOXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=CNC#N)N=CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375722
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide

CAS RN

77021-80-8
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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